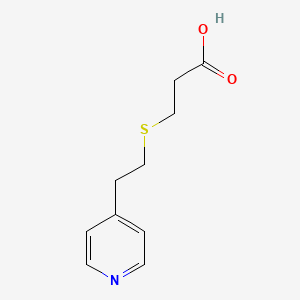

3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid

描述

3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid is a sulfur-containing propionic acid derivative characterized by a pyridinyl-ethylthioether substituent. This method highlights the versatility of propionic acid derivatives in forming sulfur-linked aromatic or heteroaromatic groups.

属性

IUPAC Name |

3-(2-pyridin-4-ylethylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-10(13)4-8-14-7-3-9-1-5-11-6-2-9/h1-2,5-6H,3-4,7-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQENZGODHXEUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCSCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid typically involves the reaction of 2-(pyridin-4-yl)ethanethiol with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of the thiol to the acrylonitrile. The intermediate nitrile is then hydrolyzed under acidic or basic conditions to yield the desired propionic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

化学反应分析

Types of Reactions

3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the ethylsulfanyl linker can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated pyridine derivatives.

科学研究应用

Pharmacological Applications

Medicinal Chemistry Applications

- Drug Development

- Research on Noncanonical Amino Acids

Case Studies and Research Findings

作用机制

The mechanism of action of 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The ethylsulfanyl linker and propionic acid moiety can also contribute to the compound’s overall binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

相似化合物的比较

3-(Methylsulphanyl)propionic Acid

- Structure : Methylthio group (–SCH₃) attached to propionic acid.

- Properties: Found in wine as a byproduct of microbial metabolism, with a perception threshold of 50 µg/L in synthetic solutions (chocolate/roasted aromas) vs. 244 µg/L in wine (earthy/red fruit notes) .

- Key Difference : The pyridinyl-ethylsulfanyl group in the target compound likely alters solubility and reactivity compared to the simpler methylthio group.

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic Acid

- Structure : Chloro-trifluoromethylpyridinylsulfanyl substituent.

- Properties : Molecular weight 285.67, pKa ~3.14 (predicted) . Used as a pharmaceutical impurity reference standard.

Heterocyclic Derivatives

3-[(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)sulfanyl]propionic Acid

- Structure : Combines pyridine and triazole rings via a sulfanyl linkage.

- Properties : Increased molecular complexity may enhance binding to biological targets (e.g., enzymes or receptors) .

Aromatic and Halogenated Derivatives

3-(2,4-Difluorophenyl)propionic Acid

3-(2-Fluorophenyl)propionic Acid

- Structure: Monohalogenated phenyl group.

- Applications : Intermediate in specialty chemical synthesis .

- Key Difference : Reduced steric hindrance compared to the bulkier pyridinyl-ethylsulfanyl group.

Propionic Acid Derivatives in Analytical Chemistry

3-(Trimethylsilyl)propionic-2,2,3,3-d4 Acid Sodium Salt (TMSP)

- Structure : Trimethylsilyl group with deuterated propionic acid.

- Applications : NMR internal reference due to high solubility and distinct spectral properties .

- Comparison: Unlike the target compound, TMSP’s non-reactive silyl group prioritizes stability and signal consistency in analytical settings.

Data Tables

Table 1: Comparative Properties of Propionic Acid Derivatives

生物活性

3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid (CAS 103029-28-3) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C₁₀H₁₃NO₂S, with a molecular weight of 211.28 g/mol. The compound features a pyridine ring, which is known for its role in various biological systems, and an ethylsulfanyl group that may influence its pharmacological profile .

Anti-inflammatory Effects

Research indicates that derivatives of propionic acid, including this compound, exhibit significant anti-inflammatory properties. These compounds can modulate pathways involving pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα, as well as chemokines like MCP-1 and IL-8. Inhibition of these pathways leads to reduced leukocyte recruitment and inflammation .

Table 1: Anti-inflammatory Mechanisms

| Mechanism | Effect |

|---|---|

| Cytokine Inhibition | Reduces IL-1β, IL-6, TNFα levels |

| Chemokine Modulation | Lowers MCP-1 and IL-8 expression |

| Adhesion Molecule Reduction | Decreases VCAM expression |

| Oxidative Stress Markers | Inhibits iNOS and COX-2 |

Anticancer Potential

The compound has shown promise in anticancer studies by targeting specific pathways involved in tumor growth and metastasis. Its interactions with various receptors suggest a potential role in inhibiting cancer cell proliferation .

Case Study: Anticancer Activity

In a study published in Molecular Pharmacology, the compound was tested against several cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and favorable absorption characteristics due to its chemical structure.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Log P | 1.5 |

| Bioavailability | Moderate (estimated) |

| Half-life | TBD |

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes involved in inflammatory processes and cancer biology. It acts as a modulator of nuclear receptors such as PPARs (Peroxisome Proliferator-Activated Receptors), which play crucial roles in lipid metabolism and inflammation .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid with high yield and purity?

- Methodological Answer : Synthesis protocols can be adapted from analogous compounds. For example, fluorophenyl sulfinic acid derivatives are synthesized via salt-mediated processes (e.g., alkali or ammonium salts) to stabilize intermediates . Advanced techniques like continuous flow reactors improve efficiency by enabling precise control of reaction parameters (e.g., temperature, reagent stoichiometry), as demonstrated in the synthesis of structurally similar phenylpropionic acids . Purification via recrystallization or chromatography is critical to isolate the target compound from by-products.

Q. How can mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

- Methodological Answer :

- MS : Use LC-ESI-QQ (liquid chromatography-electrospray ionization quadrupole) with collision energy (CE) optimization (e.g., 30 V) to analyze fragmentation patterns. Compare observed m/z values and isotopic profiles to reference libraries, as done for phenylpropionic acid derivatives .

- NMR : Assign peaks using - and -NMR, focusing on pyridinyl and ethylsulfanyl moieties. For example, dihydroxy-phenyl propionic acid derivatives were confirmed via -NMR isotopic labeling .

Q. What are the critical parameters for optimizing chromatographic separation of this compound from complex biological matrices?

- Methodological Answer : Use reverse-phase HPLC with C18 columns and mobile phases adjusted to pH ~2.5–3.0 (e.g., acetonitrile/0.1% formic acid). Metabolomics studies on phenylpropionic acids achieved baseline separation by optimizing gradient elution and column temperature .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ) track the metabolic pathways of this compound in biological systems?

- Methodological Answer :

Synthesize -labeled precursors (e.g., at the pyridinyl or propionic acid moiety) using established protocols for 3-(4-hydroxyphenyl)propionic acid .

Administer the labeled compound to in vitro or in vivo models (e.g., liver homogenates or plant tissues).

Analyze metabolites via -NMR or LC-MS to trace incorporation into downstream products, as demonstrated in cyclic diarylheptanoid biosynthesis .

Q. What strategies resolve contradictory data on the metabolic fate of this compound across different in vitro models?

- Methodological Answer :

- Conduct comparative studies using standardized conditions (e.g., rat liver homogenates vs. microbial cultures) to isolate species-specific metabolism .

- Use competitive feeding experiments with labeled and unlabeled substrates to identify preferential metabolic pathways, as shown in studies of 4-coumaric acid vs. 3-(4-hydroxyphenyl)propionic acid incorporation .

Q. How does catalyst choice influence diastereomer/by-product formation in reactions involving this compound?

- Methodological Answer :

- Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can enforce stereoselectivity during sulfanyl-group incorporation. For example, dihydropyridazinone synthesis required tailored catalysts to minimize racemization .

- Monitor reaction progress via chiral HPLC or polarimetry to quantify enantiomeric excess and optimize conditions .

Key Research Findings

- Stereochemical Control : Continuous flow reactors reduce side reactions in propionic acid derivatives by enabling rapid mixing and temperature control .

- Metabolic Tracing : -labeled 3-(4-hydroxyphenyl)propionic acid was preferentially incorporated into myricanol over 4-coumaric acid in Myrica rubra, highlighting pathway specificity .

- Analytical Resolution : Fragmentation spectra (MS/MS) and isotopic profiles are critical for distinguishing phenylpropionic acid isomers in metabolomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。